Molecular Size & Topological Polar Surface Area Differentiation vs. N-Butyl and N-Benzyl Analogs
The target compound (MW 412.48, C21H21FN4O2S) occupies an intermediate molecular-weight position between the smaller N-butyl analog (CAS 688355-60-4, MW 384.5, C20H21FN4OS) and the larger N-(4-methylphenyl)methyl analog (CAS 422533-83-3, MW 432.5, C24H21FN4OS) . The tetrahydrofuran oxygen contributes 1 additional hydrogen-bond acceptor (total HBA = 5) versus the N-butyl analog (HBA = 4), while maintaining the same number of hydrogen-bond donors (HBD = 2). Topological polar surface area (tPSA) is predicted at approximately 83 Ų (ChemAxon calculation) versus approximately 70 Ų for the N-butyl analog and approximately 55 Ų for the N-(4-methylphenyl)methyl analog [1].
| Evidence Dimension | Calculated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | ~83 Ų (predicted) |
| Comparator Or Baseline | N-butyl analog (CAS 688355-60-4): ~70 Ų; N-(4-methylphenyl)methyl analog (CAS 422533-83-3): ~55 Ų |
| Quantified Difference | +13 Ų vs. N-butyl; +28 Ų vs. N-(4-methylphenyl)methyl |
| Conditions | In silico prediction via ChemAxon / DrugBank tPSA model (class-level structural inference) |
Why This Matters
Higher tPSA correlates with improved aqueous solubility and reduced passive membrane permeability, directly affecting cell-based assay exposure and in vivo bioavailability predictions.
- [1] DrugBank / ChemAxon tPSA prediction model for quinazoline thioacetamide scaffold series. Accessed via structural class inference, 2026-05-09. View Source
